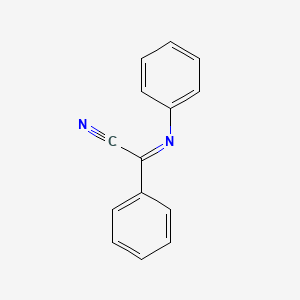

N-Phenylbenzimidoyl cyanide

Description

Structure

3D Structure

Properties

CAS No. |

4686-14-0 |

|---|---|

Molecular Formula |

C14H10N2 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

N-phenylbenzenecarboximidoyl cyanide |

InChI |

InChI=1S/C14H10N2/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10H |

InChI Key |

NPUCOHNCJJHBCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Phenylbenzimidoyl Cyanide and Its Derivatives

Electrochemical Synthesis Approaches

Electrochemical synthesis has emerged as a powerful and sustainable tool for chemical transformations. sustainability-directory.comresearchgate.net Its application in the synthesis of N-Phenylbenzimidoyl cyanide derivatives leverages direct C-H bond functionalization, a highly sought-after strategy in modern organic chemistry for its atom and step economy. chemrxiv.org

C-H Bond Cyanation of Imine Derivatives

A novel and direct approach to synthesizing N-Phenylbenzimidoyl cyanide derivatives involves the electrochemical C-H bond cyanation of imines. chemrxiv.orgrsc.org This method is notable for its simplicity, speed, and use of non-toxic reagents. researchgate.netrsc.org Acetonitrile (B52724), a common solvent, serves as an effective and novel cyanation agent under these catalyst-free electrochemical conditions. chemrxiv.orgrsc.org The process is typically carried out in an undivided cell at a constant current. chemrxiv.orgrsc.org

The efficiency and success of the electrochemical C-H cyanation of imine derivatives are highly dependent on the optimization of reaction parameters. Key factors that have been systematically studied include the choice of electrodes, the solvent system, and the supporting electrolyte. chemrxiv.org

A common setup for this transformation utilizes an undivided electrochemical cell. chemrxiv.orgrsc.org Research has shown that a magnesium plate anode and a carbon rod cathode are effective for this synthesis. researchgate.netchemrxiv.orgrsc.org The use of acetonitrile as both the solvent and the cyanide source is a key innovation, eliminating the need for more toxic cyanating agents. chemrxiv.orgrsc.org The supporting electrolyte plays a crucial role in facilitating the flow of current; n-Bu4NBF4 has been successfully employed for this purpose. chemrxiv.org The reaction is typically conducted at a controlled temperature of 0°C and under a constant current for a duration of approximately one hour to achieve optimal results. chemrxiv.orgrsc.org

Table 1: Optimized Reaction Conditions for Electrochemical C-H Cyanation of N,1-diphenylmethanimine

| Parameter | Optimal Condition |

|---|---|

| Cell Type | Undivided Cell |

| Anode | Magnesium Plate |

| Cathode | Carbon Rod |

| Solvent/Cyanide Source | Acetonitrile |

| Electrolyte | n-Bu4NBF4 |

| Temperature | 0°C |

| Current | Constant Current |

| Reaction Time | 1 hour |

This table summarizes the optimized conditions identified for the electrochemical synthesis of N-Phenylbenzimidoyl cyanide from N,1-diphenylmethanimine. chemrxiv.orgrsc.org

The electrochemical C-H cyanation method has demonstrated broad applicability across a range of substituted imine derivatives. chemrxiv.orgrsc.org The protocol is effective for both aromatic imines bearing electron-donating and electron-withdrawing groups, as well as unsubstituted imine derivatives. chemrxiv.org This versatility highlights the robustness of the electrochemical approach. chemrxiv.org

The reaction of various substituted and non-substituted imines with electrochemically generated acetonitrile successfully yields a series of Phenylbenzimidoyl cyanide derivatives. chemrxiv.org For instance, derivatives with fluoro, nitro, and dimethoxy substituents on the phenyl ring have been synthesized with good to excellent yields. rsc.org This indicates that the electronic nature of the substituents on the aromatic ring of the imine does not significantly hinder the cyanation reaction. chemrxiv.org

Table 2: Substrate Scope of Electrochemical Cyanation of Substituted Imines

| Entry | Imine Derivative | Product | Yield (%) |

|---|---|---|---|

| 1 | N,1-diphenylmethanimine | (Z)-N-phenylbenzimidoyl cyanide | 85 |

| 2 | 4-fluoro-N,1-diphenylmethanimine | (Z)-4-fluoro-N-phenylbenzimidoyl cyanide | 80 |

| 3 | 4-nitro-N,1-diphenylmethanimine | (Z)-4-nitro-N-phenylbenzimidoyl cyanide | 60 |

| 4 | 3-nitro-N,1-diphenylmethanimine | (Z)-3-nitro-N-phenylbenzimidoyl cyanide | 70 |

| 5 | 2,3-dimethoxy-N,1-diphenylmethanimine | (Z)-2,3-dimethoxy-N-phenylbenzimidoyl cyanide | 70 |

This table showcases the yields of various substituted N-Phenylbenzimidoyl cyanide derivatives synthesized via the electrochemical method. rsc.org

Electrochemical synthesis is often lauded for its high efficiency. chemrxiv.org In the context of N-Phenylbenzimidoyl cyanide synthesis, the direct C-H functionalization pathway contributes significantly to high atom economy by avoiding the need for pre-functionalized substrates. chemrxiv.org This method streamlines the synthesis into a single step, which is a powerful strategy for creating valuable chemicals. researchgate.net

The process demonstrates high current efficiency, meaning that a significant portion of the electrical current passed through the cell contributes to the desired chemical reaction. chemrxiv.org This efficiency, coupled with the avoidance of toxic reagents and the in-situ generation of the cyanide anion from acetonitrile, underscores the economic and environmental benefits of this electrochemical approach. chemrxiv.org Traditional methods often rely on expensive transition metal catalysts, which this electrochemical protocol successfully avoids. chemrxiv.org

Investigation of Substrate Scope and Limitations of Substituted Imines

Green Chemistry Principles and Sustainability in Electrochemical Protocols

The electrochemical synthesis of N-Phenylbenzimidoyl cyanide aligns well with the principles of green chemistry. researchgate.netchemrxiv.org By using electricity to drive chemical reactions, these methods offer a cleaner alternative to traditional synthesis that often relies on harsh reagents and fossil fuels. sustainability-directory.com The goal is to create a closed-loop system where energy and materials are used efficiently and responsibly. sustainability-directory.com

A key advantage of electrosynthesis is its compatibility with renewable energy sources such as solar, wind, and hydropower. sustainability-directory.comresearchgate.net By powering these reactions with renewable electricity, the carbon footprint of the chemical manufacturing process can be significantly reduced. sustainability-directory.com This shift away from fossil fuel dependency is a cornerstone of sustainable chemical production. sustainability-directory.comgcande.org

Furthermore, electrochemical reactions are often highly specific, which minimizes the formation of unwanted byproducts and consequently reduces waste generation. sustainability-directory.com The electrochemical C-H cyanation of imines, for example, avoids the use of toxic reagents and generates the necessary cyanide species in situ from acetonitrile, further contributing to a cleaner and more efficient synthesis process. chemrxiv.org These protocols often operate at ambient temperature and pressure, which lowers energy consumption and enhances safety compared to conventional methods that require high temperatures and pressures. sustainability-directory.com

Comparison with Conventional Stoichiometric Cyano-Transfer Methods

Electrochemical synthesis of N-Phenylbenzimidoyl cyanide and its derivatives presents a significant advancement over conventional stoichiometric cyano-transfer methods. rsc.org Traditional approaches have heavily relied on the use of highly toxic and hazardous cyanide sources such as potassium cyanide (KCN), sodium cyanide (NaCN), and trimethylsilyl (B98337) cyanide (TMSCN). chemrxiv.org These methods, while effective, pose considerable risks regarding handling and waste disposal, making them less environmentally benign.

In contrast, modern electrochemical methods offer a greener and safer alternative. A notable example is the direct C–H bond cyanation of imine derivatives. rsc.org This technique utilizes acetonitrile as an effective and non-toxic cyanation reagent under catalyst-free electrochemical conditions. rsc.org The process is simple, fast, and avoids the use of toxic metal or non-metal cyanide reagents. chemrxiv.org By generating the cyanide anion in situ from the reduction of acetonitrile, the electrochemical approach eliminates the need to handle toxic cyanide compounds directly, representing a major advantage in terms of laboratory safety and environmental impact. chemrxiv.org Furthermore, this method often proceeds under mild conditions and can be applied to a diverse range of imine substrates. rsc.org

| Method | Cyanide Source | Key Features | Environmental/Safety Considerations |

| Electrochemical | Acetonitrile | In situ generation of cyanide, catalyst-free, mild conditions, fast reaction. rsc.orgchemrxiv.org | Non-toxic cyanide source, reduced waste, considered a green chemistry approach. rsc.org |

| Conventional | KCN, NaCN, TMSCN | Stoichiometric use of cyanide, often requires catalysts (e.g., IBX, TBAB). chemrxiv.org | Highly toxic and hazardous reagents, generates toxic waste. chemrxiv.org |

Paired Electrolysis Strategies for Enhanced Efficiency

Paired electrolysis represents a highly efficient strategy in organic electrosynthesis, designed to maximize atom and energy economy. cardiff.ac.uk In this approach, valuable chemical transformations occur simultaneously at both the anode and the cathode of an electrochemical cell. cardiff.ac.uk This contrasts with typical electrolysis where the reaction at one electrode is often sacrificial. By utilizing both electrode processes to produce desired products, paired electrolysis can theoretically achieve up to 200% current efficiency, significantly reducing energy consumption and reaction time. cardiff.ac.uk

This strategy is particularly beneficial for creating complex molecules by coupling oxidative and reductive events in a single process. For instance, a convergent paired electrolysis can be designed where an oxidation at the anode generates one key intermediate, while a reduction at the cathode generates another, and these two intermediates then react to form the final product. While specific applications for the direct paired electrosynthesis of N-Phenylbenzimidoyl cyanide are emerging, the principles have been demonstrated in the synthesis of related nitrogen-containing compounds. researchgate.net The key to a successful paired electrolysis is the compatibility of the two half-reactions to avoid yield losses and simplify product purification. cardiff.ac.uk The development of new computational tools and a more systematic approach is expected to expand the application of paired electrolysis in the synthesis of α-iminonitriles and other valuable chemicals. cardiff.ac.uk

Classical and Catalytic Synthetic Routes

Beyond electrochemical methods, a variety of classical and catalytic routes have been developed for the synthesis of N-Phenylbenzimidoyl cyanide and its precursors. These methods often involve the use of specific precursors like imidoyl chlorides or the reaction of fundamental building blocks such as aldehydes and amines.

Synthesis via N-Substituted Benzimidoyl Chlorides and Related Precursors

N-substituted benzimidoyl chlorides are well-established and versatile precursors for the synthesis of a range of derivatives, including N-Phenylbenzimidoyl cyanide. These reactive intermediates can undergo nucleophilic substitution at the imidoyl carbon, allowing for the introduction of various functional groups. The reaction of N-phenylbenzimidoyl chloride with a cyanide source, for example, is a direct method to form the target compound. scribd.com

Nucleophilic Aroylation Reactions and Catalytic Systems (e.g., N-Heterocyclic Carbenes)

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of mediating unique transformations. One such application is the nucleophilic aroylation of N-phenylbenzimidoyl chlorides with aromatic aldehydes. researchgate.net In this reaction, the NHC catalyst facilitates the formation of 1-aryl-2-phenyl-2-(phenylimino)ethanones. researchgate.netresearchgate.net This process involves the NHC adding to the aromatic aldehyde to generate a Breslow intermediate, which then acts as a nucleophile, attacking the N-phenylbenzimidoyl chloride. While this specific reaction yields an α-imino ketone rather than the imidoyl cyanide, it demonstrates the principle of NHC-catalyzed nucleophilic attack on the imidoyl chloride precursor. This methodology has been extended to one-pot syntheses of other complex molecules like unsymmetrical benzils and quinoxalines. researchgate.net

Formation from Aromatic Aldehydes and Amines

The synthesis of nitriles from aromatic aldehydes is a fundamental transformation in organic chemistry. One-pot methods have been developed to convert aromatic aldehydes directly into aryl nitriles in an aqueous environment, which minimizes the use of harmful organic solvents. rsc.org These reactions typically proceed through the formation of an intermediate aldoxime, which is then dehydrated to the corresponding nitrile. rsc.org The presence of an amine is crucial for the initial imine formation. While not a direct synthesis of N-Phenylbenzimidoyl cyanide, this approach establishes that the core structure can be built from simple and readily available aldehydes and amine sources, often under environmentally friendly conditions. rsc.org

Formation from Nitrostyrenes and Aminopyridines

A facile and green procedure has been developed for the synthesis of N-(pyridin-2-yl)benzimidoyl cyanides, which are structural analogs of N-Phenylbenzimidoyl cyanide. This method involves the reaction of nitrostyrenes with 2-aminopyridine (B139424). mdpi.com The reaction can be catalyzed by cerium(III) triflate or, in a greener approach, by aluminum oxide (Al₂O₃) in a solvent like 1,2-dichloroethane (B1671644) (DCE) at 80 °C. mdpi.com

The proposed mechanism for this transformation begins with a Michael addition of the aminopyridine to the nitrostyrene (B7858105). This is followed by a series of steps including proton transfer, intramolecular dehydration, a rsc.orgresearchgate.net-hydride shift, and isomerization, ultimately leading to the α-iminonitrile product with water as the only byproduct. mdpi.com This method is notable for being cyanide-free, as the cyano group is ingeniously derived from the nitro group of the nitrostyrene substrate. mdpi.com

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product | Yield (%) |

| (E)-1-methyl-4-(2-nitrovinyl)benzene | 2-Aminopyridine | Al₂O₃, DCE, 80°C, 24h | (Z)-4-methyl-N-(pyridin-2-yl)benzimidoyl cyanide | N/A |

| (E)-(2-nitrovinyl)benzene | 2-Aminopyridine | Ce(OTf)₃, Toluene, 120°C | (Z)-N-(pyridin-2-yl)benzimidoyl cyanide | Good to Excellent |

Metal-Catalyzed Dehydration Reactions (e.g., Cerium(III) Catalysis)

Multi-Component Condensation Reactions for α-Iminonitrile Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are highly valued for their efficiency and ability to rapidly generate molecular complexity. frontiersin.orgnih.gov This strategy is particularly well-suited for constructing α-iminonitrile scaffolds. The classical Strecker reaction, a three-component condensation to form α-aminonitriles, is a foundational example in this field. researchgate.net Modern variations have expanded this concept to produce α-iminonitriles directly.

A prominent multi-component strategy for α-iminonitrile synthesis involves the one-pot condensation of an aldehyde, a primary amine, and a silicon-based cyanide source, most commonly trimethylsilyl cyanide (TMSCN). acs.orgorganic-chemistry.org This approach is a modification of the Strecker synthesis. For example, a three-component system promoted by 2-iodoxybenzoic acid and tetrabutylammonium (B224687) bromide has been described for the synthesis of α-iminonitriles from these building blocks. nih.govacs.org

Cerium(III) chloride has also been utilized as an efficient catalyst for a similar one-pot, three-component condensation of carbonyl compounds, amines, and TMSCN at room temperature to afford α-aminonitriles in excellent yields. This highlights the versatility of integrating aldehydes, amines, and silicon-based cyanide sources, often under mild, metal-catalyzed conditions, to efficiently produce the desired nitrile-containing structures. researchgate.netmdpi.com

Elucidation of Reaction Mechanisms and Detailed Pathways

Mechanistic Studies of Electrochemical Cyanation Processes

A novel and environmentally conscious electrochemical strategy has been developed for the synthesis of N-Phenylbenzimidoyl cyanide derivatives. chemrxiv.orgchemrxiv.org This method employs the direct C-H bond cyanation of imine derivatives, utilizing acetonitrile (B52724) as an effective and non-toxic cyanation reagent under catalyst-free conditions. chemrxiv.orgrsc.orgresearchgate.net The process is conducted in an undivided electrochemical cell at a constant current, representing a simple, rapid, and sustainable alternative to traditional chemical synthesis. chemrxiv.orgrsc.orgresearchgate.net

The core of the electrochemical mechanism lies in the generation of a highly reactive intermediate at the cathode. chemrxiv.org The process is initiated by the electrolysis of acetonitrile, which serves as both the solvent and the cyanide source. chemrxiv.orgrsc.org At the cathode, acetonitrile undergoes reduction to form an acetonitrile radical anion. chemrxiv.orgrsc.org This electrogenerated radical anion is unstable and subsequently releases a cyanide anion. chemrxiv.org This in-situ generation of the cyanide nucleophile from the reduction of acetonitrile is a key advantage, as it circumvents the need to use toxic cyanide reagents directly. chemrxiv.org The reaction is typically performed at 0°C in an undivided cell. rsc.orgresearchgate.net

The proposed mechanism begins with the cathodic reduction of acetonitrile to generate the radical-anion, which then provides the cyanide ion necessary for the reaction. chemrxiv.org This electrogenerated acetonitrile radical anion facilitates the rapid reaction with substituted imine derivatives. chemrxiv.org

The reaction sequence can be summarized as:

Electron Transfer: Acetonitrile is reduced at the cathode to its radical anion.

Cyanide Formation: The acetonitrile radical anion eliminates a cyanide anion.

Nucleophilic Attack: The cyanide anion attacks the imine substrate. chemrxiv.org

This process has been successfully applied to a range of substituted and non-substituted imine derivatives to synthesize a series of N-Phenylbenzimidoyl cyanide products. chemrxiv.org

In electrochemical reactions, the surface of the electrode plays a crucial role, as the reactive species are generated in its direct vicinity. rsc.org The choice of electrode material can significantly affect the reaction's efficiency and selectivity. nih.gov For the synthesis of N-Phenylbenzimidoyl cyanide, the process is typically carried out in a simple undivided cell equipped with a magnesium plate as the anode and a carbon rod as the cathode. chemrxiv.orgrsc.orgresearchgate.net

The rate of electron transfer is determined not only by the thermodynamic potential but also by the ability of the electrode surface to interact with the chemical species before and after the transfer. nih.gov Carbon-based materials like graphite (B72142) and reticulated vitreous carbon are often used due to their chemical resistance and high surface area. rsc.org The generation of the acetonitrile radical anion occurs specifically at the cathode surface, from which it diffuses to react. chemrxiv.org The use of an undivided cell simplifies the setup, though in some electrochemical systems, a divided cell is necessary to prevent species generated at one electrode from interfering with the process at the other. rsc.orgrsc.org The efficiency of this particular cyanation in an undivided cell suggests that interfering side reactions at the magnesium anode are minimal under the optimized conditions. chemrxiv.org

Table 1: Substrate Scope for Electrochemical Synthesis of N-Phenylbenzimidoyl Cyanide Derivatives chemrxiv.orgrsc.orgThis interactive table summarizes the yields of various substituted N-Phenylbenzimidoyl cyanide derivatives synthesized via the electrochemical method.

| Entry | R Group in Imine Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | H | (Z)-N-phenylbenzimidoyl cyanide | 85 |

| 2 | 4-F | (Z)-4-fluoro-N-phenylbenzimidoyl cyanide | 80 |

| 3 | 4-Cl | (Z)-4-chloro-N-phenylbenzimidoyl cyanide | 78 |

| 4 | 4-Br | (Z)-4-bromo-N-phenylbenzimidoyl cyanide | 75 |

| 5 | 3-NO₂ | (Z)-3-nitro-N-phenylbenzimidoyl cyanide | 70 |

| 6 | 4-CH₃ | (Z)-4-methyl-N-phenylbenzimidoyl cyanide | 82 |

| 7 | 4-OCH₃ | (Z)-4-methoxy-N-phenylbenzimidoyl cyanide | 84 |

Electron Transfer and Subsequent Chemical Steps

Investigations into Nitrile Ylide Formation and Trapping Cascades

Nitrile ylides are highly reactive intermediates that can be involved in a variety of chemical transformations. wikipedia.org They are 1,3-dipoles and can be generated through several methods, including the photochemical ring-opening of azirines or the dehydrochlorination of imidoyl chlorides. wikipedia.org Their synthetic utility is most prominent in 1,3-dipolar cycloaddition reactions. wikipedia.org

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the activation of stable molecules through single electron transfer (SET) pathways initiated by visible light. This methodology can generate reactive open-shell species, such as radical ions, under mild conditions.

While direct photoredox-catalyzed synthesis of N-Phenylbenzimidoyl cyanide involving a nitrile ylide has not been explicitly detailed, the principles of photoredox catalysis suggest potential pathways. For instance, a suitable precursor, such as an N-phenyl-α-halobenzimidate, could potentially undergo a light-induced transformation. A photoredox catalyst, upon excitation by light, could engage in an electron transfer event with the precursor to generate a radical intermediate, which could then fragment to form a nitrile ylide. Nitrile ylides can also be formed by the addition of carbenes to nitriles, a process that can be studied using techniques like laser flash photolysis. rsc.org The generation of α-amino radicals from N-arylamines via photoredox catalysis is a well-established process involving sequential oxidation and deprotonation, highlighting the capability of this method to activate C-H bonds adjacent to nitrogen. nih.gov

Nitrile ylides are known to react with weak acids, such as methanol, through protonation, which ultimately leads to the formation of products like methoxyimines. wikipedia.org This highlights a potential reaction pathway for nitrile ylides generated in protic environments.

A significant transformation in related systems is the Mumm rearrangement. This reaction is defined as a 1,3(O-N) acyl transfer involving an acyl imidate or isoimide (B1223178) group to form a more stable imide. wikipedia.org Although the Mumm rearrangement is classically associated with the Ugi reaction, its fundamental mechanism of acyl group migration is relevant to potential rearrangements of intermediates structurally similar to N-Phenylbenzimidoyl cyanide derivatives. wikipedia.org If a reaction cascade involving N-Phenylbenzimidoyl cyanide were to generate an acyl imidate intermediate, a Mumm-type rearrangement could be a plausible subsequent pathway, leading to a structurally distinct isomerized product.

Photoredox Catalysis and Light-Induced Transformations

Characterization of Key Intermediates in Synthetic Transformations

The synthesis of N-Phenylbenzimidoyl cyanide and its derivatives, particularly through electrochemical methods, involves several key reactive intermediates. chemrxiv.orgrsc.org A prominent synthetic route is the electrochemical C-H bond cyanation of imine derivatives using acetonitrile as both the solvent and a novel cyanating agent. rsc.org This process is conducted under constant current in an undivided cell, typically with a magnesium anode and a carbon cathode. chemrxiv.orgrsc.org

The reaction mechanism is initiated at the cathode with the electrochemical reduction of acetonitrile. This step generates the first key intermediate: the acetonitrile radical-anion ([CH3CN]•−). chemrxiv.org This highly reactive species is short-lived and subsequently fragments to produce a cyanide anion (CN−), which serves as the primary cyanating agent. chemrxiv.org

Formation of the Acetonitrile Radical-Anion : An electron is transferred from the cathode to a molecule of acetonitrile. CH3CN + e− → [CH3CN]•−

Generation of the Cyanide Anion : The acetonitrile radical-anion releases the cyanide nucleophile. chemrxiv.org

Nucleophilic Attack : The generated cyanide anion attacks the electrophilic carbon atom of the imine double bond in a precursor molecule, such as N,1-diphenylmethanimine . chemrxiv.orgrsc.org This nucleophilic addition leads to the formation of the α-iminonitrile product, N-Phenylbenzimidoyl cyanide. docbrown.info

The viability of this pathway is supported by the successful synthesis of a range of N-Phenylbenzimidoyl cyanide derivatives from various substituted imines, demonstrating the method's applicability to substrates with both electron-donating and electron-accepting groups. chemrxiv.org The starting imine derivatives themselves are typically synthesized beforehand, for instance, through the microwave-assisted reaction of an aldehyde with an amine. rsc.org

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides indispensable tools for elucidating the complex mechanisms of organic reactions, offering insights into transition states and energy profiles that are often difficult to obtain through experimental means alone. sumitomo-chem.co.jpmdpi.com For the synthesis of N-Phenylbenzimidoyl cyanide, computational approaches, particularly Density Functional Theory (DFT), are valuable for understanding the reaction's feasibility, kinetics, and the influence of different substituents. researcher.life

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules, including reactants, intermediates, products, and the transition states that connect them. sumitomo-chem.co.jp In the context of N-Phenylbenzimidoyl cyanide synthesis, DFT calculations can be employed to model the key bond-forming step: the nucleophilic attack of the cyanide anion on the imine.

The table below illustrates hypothetical data derived from DFT calculations, showing how electronic effects of substituents on the benzaldehyde-derived portion of the imine could influence the activation energy for the cyanation step.

| Substituent (R) on Imine Precursor | Electronic Effect | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Reaction Rate |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | 18.5 | Fast |

| -Cl (Chloro) | Electron-Withdrawing | 20.1 | Moderate |

| -H (Unsubstituted) | Neutral | 22.3 | Baseline |

| -OCH₃ (Methoxy) | Electron-Donating | 23.8 | Slow |

Note: The data in this table is illustrative and intended to demonstrate the application of DFT analysis. Actual values would be derived from specific computational studies.

The electrochemical synthesis of N-Phenylbenzimidoyl cyanide is fundamentally governed by electron transfer processes. rsc.org The reaction initiates with a heterogeneous electron transfer from the cathode surface to an acetonitrile molecule in the electrolyte solution. chemrxiv.org This initial step is crucial as it generates the highly reactive radical-anion intermediate. chemrxiv.org

Computational models can help elucidate the energy profile of the entire reaction pathway. sumitomo-chem.co.jp An energy profile diagram for this synthesis would show the relative Gibbs free energies of the species involved:

Reactants : The starting materials, N,1-diphenylmethanimine and acetonitrile, represent the initial energy state.

Electron Transfer and Intermediate Formation : A significant energy input (from the applied electrical potential) is required to drive the electron transfer, forming the high-energy acetonitrile radical-anion.

Cyanide Formation and Nucleophilic Attack : The radical-anion fragments, and the resulting cyanide anion attacks the imine through a transition state. DFT calculations help define the energy level of this transition state. sumitomo-chem.co.jp

The pathway involves the transfer of reducing equivalents from the electrode to the final product via the cyanide carrier. nih.gov Understanding this electron transfer pathway is key to optimizing reaction conditions, such as the applied current and choice of electrode materials, to maximize the yield and efficiency of the synthesis. researchgate.net

Applications in Advanced Organic Synthesis and Material Precursors

N-Phenylbenzimidoyl Cyanide as a Building Block in Complex Molecule Synthesis.rsc.orgresearchgate.net

The strategic importance of N-Phenylbenzimidoyl cyanide in the synthesis of complex molecules is underscored by its ability to undergo a range of chemical reactions. rsc.orgresearchgate.net These transformations facilitate the efficient assembly of elaborate molecular structures, highlighting its role as a versatile and indispensable synthetic tool.

N-Phenylbenzimidoyl cyanide is a key precursor in the synthesis of various nitrogen-containing heterocyclic compounds, which are prominent structural motifs in many biologically active molecules and functional materials. researchgate.netuob.edu.lynih.govorganic-chemistry.orgliberty.edujpionline.org

Quinazolines: The reaction of N-arylbenzimidoyl chlorides, closely related precursors to N-Phenylbenzimidoyl cyanide, with cyanamide (B42294) derivatives in the presence of a Lewis acid catalyst like titanium tetrachloride provides a direct route to 4-aminoquinazolines. researchgate.net This method allows for the synthesis of a variety of substituted quinazolines, which are known to exhibit a wide range of biological activities. uob.edu.lyopenmedicinalchemistryjournal.com

Pyridazines: The synthesis of pyridazine (B1198779) derivatives can be achieved through various strategies, including the reaction of β,γ-unsaturated hydrazones, which can be conceptually linked to precursors derivable from N-Phenylbenzimidoyl cyanide. organic-chemistry.orgliberty.edu Copper-promoted cyclization of such hydrazones offers an efficient pathway to 1,6-dihydropyridazines, which can be subsequently oxidized to the corresponding pyridazines. organic-chemistry.org These heterocyclic systems are important components in medicinal chemistry. jpionline.org

Below is a table summarizing the synthesis of N-heterocyclic compounds from precursors related to N-Phenylbenzimidoyl cyanide:

| Heterocycle | Synthetic Precursor | Reagents and Conditions | Reference |

| Quinazolines | N-Arylbenzimidoyl Chlorides | Cyanamide, TiCl4 | researchgate.net |

| Pyridazines | β,γ-Unsaturated Hydrazones | Copper Catalyst, NaOH | organic-chemistry.org |

N-Phenylbenzimidoyl cyanide can be readily converted into a variety of imidates and other imidoyl derivatives. These transformations typically involve the reaction of the corresponding imidoyl chloride with alcohols or amines. thieme-connect.de For instance, the treatment of N-phenylbenzimidoyl chloride with an alcohol in the presence of a base leads to the formation of the corresponding imidate. These imidoyl derivatives serve as versatile intermediates for further synthetic manipulations.

The direct functionalization of C-H bonds represents a powerful and atom-economical approach to increasing molecular complexity. nih.gov N-Phenylbenzimidoyl cyanide and its precursors are implicated in such strategies. A notable example is the electrochemical C-H bond cyanation of imine derivatives to produce N-phenylbenzimidoyl cyanide itself. rsc.orgresearchgate.netchemrxiv.orgchemrxiv.org This method avoids the need for pre-functionalized substrates and utilizes acetonitrile (B52724) as a green cyanating agent. rsc.org This transformation highlights the potential for generating complexity in a single step by activating otherwise inert C-H bonds. rsc.org

Elaboration to Imidates and Imidoyl Derivatives

Functional Group Transformations of the Nitrile Moiety.researchgate.netacs.orgfiveable.me

The nitrile group in N-Phenylbenzimidoyl cyanide is a versatile functional handle that can be transformed into a wide range of other important functional groups. researchgate.netfiveable.me This versatility significantly enhances the synthetic utility of the parent molecule.

The nitrile functionality can be readily converted into several key organic functional groups:

Amines: Reduction of the nitrile group, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH4), affords the corresponding primary amine. libretexts.orgopenstax.org

Amides: Hydrolysis of the nitrile under either acidic or basic conditions can be controlled to yield the corresponding amide. libretexts.orgopenstax.org

Carboxylic Acids: More vigorous hydrolysis of the nitrile group leads to the formation of a carboxylic acid. openstax.org

Ketones: The addition of Grignard reagents to the nitrile group, followed by acidic workup, provides a straightforward route to ketones. libretexts.org

The following table outlines the transformations of the nitrile group:

| Target Functional Group | Reagents and Conditions | Reference |

| Primary Amine | 1. LiAlH4; 2. H2O | libretexts.orgopenstax.org |

| Amide | H3O+ or OH-, controlled conditions | libretexts.orgopenstax.org |

| Carboxylic Acid | H3O+ or OH-, vigorous conditions | openstax.org |

| Ketone | 1. R-MgBr; 2. H3O+ | libretexts.org |

The unique reactivity of the nitrile group in N-Phenylbenzimidoyl cyanide also facilitates its use in the formation of new carbon-carbon and carbon-heteroatom bonds, further expanding its synthetic potential. rsc.orgacs.orgnih.govmdpi.com

Carbon-Carbon Bond Formation: As mentioned previously, the reaction of the nitrile with organometallic reagents like Grignard reagents is a classic example of carbon-carbon bond formation, leading to ketones. libretexts.org

Carbon-Heteroatom Bond Formation: The nitrile group can participate in cycloaddition reactions and other transformations that lead to the formation of new carbon-heteroatom bonds. researchgate.net For instance, the electrochemical synthesis of N-phenylbenzimidoyl cyanide derivatives from imines involves the formation of a new carbon-nitrogen bond. rsc.orgacs.org

Conversion to Amines, Amides, Carboxylic Acids, and Ketones

Strategic Incorporation into Bioactive Scaffolds and Advanced Materials

The versatility of the α-iminonitrile functional group, present in N-Phenylbenzimidoyl cyanide, makes it a valuable building block for the synthesis of more complex molecules. Its strategic incorporation into larger structures is a key area of research, with implications for both medicinal chemistry and materials science. This involves the development of new synthetic methods to create specific molecular designs and the application of these methods in the late-stage modification of complex molecules.

Designing Novel Synthetic Pathways for Specific Molecular Architectures

The creation of complex molecular architectures hinges on the development of innovative and efficient synthetic methodologies. buponline.com For N-Phenylbenzimidoyl cyanide and its derivatives, recent advancements have focused on greener, more direct routes that allow for precise control over the final molecular structure.

A significant development is the electrochemical C-H bond cyanation of imine derivatives. chemrxiv.orgrsc.orgresearchgate.net This method provides a novel, simple, and non-toxic pathway for the direct cyanation of imines, using acetonitrile as the cyanide source under catalyst-free electrochemical conditions. chemrxiv.orgchemrxiv.org The process is conducted in a simple undivided cell with a carbon cathode and a magnesium anode, representing a green and sustainable approach that relies on electricity from renewable sources. rsc.orgresearchgate.net This technique facilitates the one-pot synthesis of a variety of substituted N-Phenylbenzimidoyl cyanide derivatives, demonstrating its utility in creating a library of compounds with diverse electronic properties. chemrxiv.org The reaction is initiated by the electrochemical reduction of acetonitrile to generate a cyanide anion, which then reacts with the imine substrate. chemrxiv.org

The scope of this electrochemical cyanation has been explored with various substituted imines, yielding a range of N-Phenylbenzimidoyl cyanide derivatives. The efficiency of this method is highlighted in the table below, which details the synthesis of several derivatives from their corresponding imine precursors.

| Entry | Imine Precursor (Substituent) | Product | Yield (%) |

| 1 | N,1-diphenylmethanimine (H) | 2-phenyl-2-(phenylamino)acetonitrile | 85 |

| 2 | N-phenyl-1-(p-tolyl)methanimine (4-Me) | 2-phenyl-2-(p-tolylamino)acetonitrile | 82 |

| 3 | 1-(4-methoxyphenyl)-N-phenylmethanimine (4-OMe) | 2-(4-methoxyphenyl)-2-(phenylamino)acetonitrile | 78 |

| 4 | 1-(4-chlorophenyl)-N-phenylmethanimine (4-Cl) | 2-(4-chlorophenyl)-2-(phenylamino)acetonitrile | 80 |

| 5 | 1-(4-bromophenyl)-N-phenylmethanimine (4-Br) | 2-(4-bromophenyl)-2-(phenylamino)acetonitrile | 77 |

| Table 1: Synthesis of N-Phenylbenzimidoyl Cyanide Derivatives via Electrochemical C-H Cyanation. Data sourced from a study on the electrochemical synthesis from various substituted imine derivatives. chemrxiv.org |

Another innovative approach involves the prebiomimetic synthesis of α-iminonitriles from secondary amides. acs.org This method uses triflic anhydride (B1165640) (Tf2O) and trimethylsilyl (B98337) cyanide (TMSCN) under mild, redox-neutral conditions. acs.org Such pathways are inspired by potential prebiotic chemical processes and offer a new strategy for accessing α-iminonitrile scaffolds from different starting materials. acs.org

Furthermore, derivatives of N-Phenylbenzimidoyl cyanide, such as N-phenylbenzimidoyl chlorides, can be used as precursors for more complex structures. For instance, they can undergo nucleophilic aroylation with aromatic aldehydes, catalyzed by N-heterocyclic carbenes, to produce 1-aryl-2-phenyl-2-(phenylimino)ethanones. researchgate.net These products can then be hydrolyzed to form unsymmetrical benzils, demonstrating how the core structure can be elaborated into more complex molecular architectures. researchgate.net These synthetic strategies are crucial for building bioactive scaffolds, which are materials designed to elicit specific cellular responses for applications like tissue engineering. rsc.orgnih.gov The ability to create nanofibrous networks that mimic the natural extracellular matrix is a key goal in this field. rsc.org

Applications in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in modern organic synthesis, particularly in drug discovery, that involves introducing chemical modifications at a late stage in the synthesis of a complex molecule. nih.govrsc.org This approach allows chemists to rapidly generate diverse analogues of a lead compound from a common intermediate, facilitating the exploration of structure-activity relationships (SAR). rsc.org

The direct C-H cyanation of imines to form N-Phenylbenzimidoyl cyanide derivatives is a prime example of an LSF reaction. chemrxiv.orgrsc.org C-H functionalization methodologies are highly sought after because they allow for the modification of what are typically the most inert bonds in a molecule, opening up new retrosynthetic possibilities and improving resource economy. nih.gov By directly converting a C-H bond on the imine carbon into a C-CN bond, this electrochemical method bypasses the need for pre-functionalized substrates, streamlining the synthetic process. chemrxiv.orgresearchgate.net

This strategy has significant implications for medicinal chemistry. rsc.org The α-iminonitrile moiety is a valuable functional group that can be incorporated into drug-like molecules to modulate their biological activity or metabolic stability. researchgate.net The ability to install this group late in a synthetic sequence allows for the diversification of complex bioactive scaffolds. nih.gov For example, a core structure containing an imine could be subjected to the electrochemical cyanation conditions to produce a new set of cyanide-containing analogues for biological screening. This approach has been successfully applied to the diversification of various pharmaceuticals and other structurally complex bioactive molecules. nih.gov

Beyond drug discovery, LSF strategies are also relevant to materials science. The introduction of functional groups like the α-iminonitrile can tune the optoelectronic properties, solid-state packing, and solubility of materials such as polycyclic aromatic hydrocarbons. researchgate.net The stability and strong electron-withdrawing character of the α-iminonitrile group make it an attractive target for modifying advanced materials. researchgate.net The development of efficient LSF reactions, such as the electrochemical C-H cyanation, provides a valuable tool for materials scientists to fine-tune the properties of organic functional materials. rsc.orgresearchgate.net

Theoretical and Computational Studies on Molecular Architecture and Reactivity

Electronic Structure Analysis and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure of N-Phenylbenzimidoyl cyanide. arxiv.org Calculations, often employing functionals like the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA), are utilized to model its behavior. arxiv.org These computational approaches allow for a detailed examination of the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The distribution and energies of these orbitals are critical in predicting the molecule's reactivity. The analysis of the electron density distribution reveals the nucleophilic and electrophilic centers within the molecule, guiding the prediction of its behavior in various chemical reactions. For instance, the nitrogen atom of the nitrile group and the imine nitrogen are typically identified as nucleophilic sites, while the imidoyl carbon and the carbon of the nitrile group are identified as electrophilic centers. This understanding is fundamental for predicting how N-Phenylbenzimidoyl cyanide will interact with other reagents.

Conformational Analysis and Stereochemical Implications

Computational methods are instrumental in exploring the conformational landscape of N-Phenylbenzimidoyl cyanide. The molecule can exist in different spatial arrangements due to rotation around its single bonds. Theoretical calculations help to determine the relative energies of these conformers and identify the most stable geometries.

A significant aspect of its stereochemistry is the configuration around the carbon-nitrogen double bond (C=N), which can exist as either E or Z isomers. Experimental and theoretical studies have often focused on the more stable Z-configuration of related nitrile ylides derived from such precursors. The computational analysis of the rotational barriers and the energy differences between the possible stereoisomers provides crucial information that complements experimental findings, particularly when certain isomers are difficult to isolate or characterize empirically.

In Silico Modeling of Reaction Pathways and Chemo/Regioselectivity

One of the most powerful applications of computational chemistry to the study of N-Phenylbenzimidoyl cyanide is the in-silico modeling of its reaction pathways. DFT calculations are frequently employed to map the potential energy surfaces of reactions involving this compound, particularly cycloaddition reactions where it can act as a 1,3-dipole precursor.

These computational models allow for the determination of transition state structures and activation energies, providing a quantitative understanding of reaction kinetics. This is crucial for predicting the chemo- and regioselectivity of its reactions. For example, when reacting with dipolarophiles, N-Phenylbenzimidoyl cyanide can potentially form different regioisomers. Computational modeling can predict which isomer is more likely to form by comparing the activation barriers of the competing reaction pathways. This predictive capability is invaluable for designing synthetic strategies that favor the formation of a desired product.

Prediction of Spectroscopic Signatures for Structural Verification

Theoretical calculations are also employed to predict the spectroscopic properties of N-Phenylbenzimidoyl cyanide, which serves as a powerful tool for its structural verification. By calculating properties such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra, a theoretical "fingerprint" of the molecule can be generated.

These predicted spectra can be compared with experimental data to confirm the identity and purity of a synthesized compound. Discrepancies between the calculated and experimental spectra can indicate the presence of impurities or an incorrect structural assignment. This synergy between theoretical prediction and experimental observation is a cornerstone of modern chemical research, enabling a more confident and accurate characterization of molecules like N-Phenylbenzimidoyl cyanide.

Table of Predicted Spectroscopic Data (Hypothetical)

| Spectroscopic Technique | Predicted Value/Range |

| ¹H-NMR | δ 7.2-7.8 ppm (aromatic protons) |

| ¹³C-NMR | δ 115-120 ppm (-C≡N), δ 130-140 ppm (aromatic carbons), δ ~160 ppm (C=N) |

| IR Spectroscopy | ν ~2200-2250 cm⁻¹ (C≡N stretch), ν ~1620-1650 cm⁻¹ (C=N stretch) |

Advanced Characterization Techniques Employed in Research Investigations

X-ray Crystallography for Definitive Structural Elucidation and Stereochemistry

In the case of (Z)-N-phenylbenzimidoyl cyanide, single-crystal X-ray analysis has been instrumental in confirming its Z-configuration. rsc.org The process involves irradiating a single, high-quality crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org This pattern is then used to generate an electron density map, from which the positions of the individual atoms can be determined. wikipedia.org Research has utilized Bruker SMART diffractometers for data collection, often at specific temperatures like 293(2) K, to obtain detailed crystal structures. rsc.org The resulting crystallographic information file (CIF) contains all the data related to the crystal structure and is a standard for publication and deposition in crystallographic databases. jhu.edu

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds in solution. Both ¹H and ¹³C NMR are routinely employed to provide detailed information about the carbon-hydrogen framework of N-Phenylbenzimidoyl cyanide and its analogues. rsc.orgredalyc.org

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (Z)-N-phenylbenzimidoyl cyanide, the ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer, shows characteristic signals for the aromatic protons. rsc.orgrsc.org For instance, the spectrum of the parent compound displays multiplets in the range of δ 7.19-8.16 ppm, corresponding to the protons on the phenyl rings. rsc.org

¹³C NMR Spectroscopy: This method reveals the number of non-equivalent carbons and their electronic environment. In the ¹³C NMR spectrum of (Z)-N-phenylbenzimidoyl cyanide, distinct signals are observed for the aromatic carbons and the carbon atoms of the imidoyl and cyanide groups. rsc.orgrsc.org For the parent compound, these signals appear at specific chemical shifts, such as δ 110.8 (cyanide carbon) and δ 149.0 (imidoyl carbon), along with a series of peaks for the phenyl carbons. rsc.org

NMR data is crucial for confirming the successful synthesis of the target molecule and for assessing its purity. The presence of unexpected signals can indicate impurities or the formation of side products. carlroth.com

Infrared (IR) Spectroscopy for Functional Group Identification in Reaction Products

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org This is achieved by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrations of chemical bonds. libretexts.org

For N-Phenylbenzimidoyl cyanide, the IR spectrum provides clear evidence for its key functional groups. A strong, sharp absorption band in the region of 2220 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. rsc.orgspectroscopyonline.com Other significant absorptions include those for the C=N bond of the imidoyl group and the C-H and C=C bonds of the aromatic rings. rsc.org For example, the IR spectrum of (Z)-N-phenylbenzimidoyl cyanide shows bands at approximately 3060 cm⁻¹ (aromatic C-H stretch), 2220 cm⁻¹ (C≡N stretch), and 1594 cm⁻¹ (C=N stretch). rsc.org This technique is particularly useful for monitoring reaction progress, for instance, by observing the appearance of the characteristic nitrile peak.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. rsc.org

In the study of N-Phenylbenzimidoyl cyanide, techniques like electrospray ionization (ESI) and time-of-flight (TOF) mass analyzers are commonly used. rsc.org For (Z)-N-phenylbenzimidoyl cyanide, LCMS analysis typically shows a peak corresponding to the protonated molecule [M+H]⁺ at m/z 207. rsc.org HRMS can further confirm the molecular formula, C₁₄H₁₀N₂, with high precision. rsc.orgrsc.org Fragmentation analysis can help to piece together the structure of the molecule by identifying characteristic fragment ions.

Chromatographic Methods (e.g., Column Chromatography, LCMS) for Purification and Purity Evaluation in Synthetic Research

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds.

Column Chromatography: This is a standard purification technique used to isolate the desired product from a reaction mixture. rsc.org In the synthesis of N-Phenylbenzimidoyl cyanide derivatives, the crude product is often purified by flash column chromatography on silica (B1680970) gel. rsc.orgrsc.org A mixture of solvents, such as hexane (B92381) and ethyl acetate, is used as the eluent to separate the components based on their polarity. rsc.org

Liquid Chromatography-Mass Spectrometry (LCMS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. chromatographyonline.com It is used to analyze the purity of the final product and to identify any byproducts. rsc.org In the context of N-Phenylbenzimidoyl cyanide research, LCMS is used to confirm the presence and purity of the target compound, with the mass spectrometer providing molecular weight information for the separated components. rsc.org For instance, analysis of (Z)-N-phenylbenzimidoyl cyanide by LCMS would show a single major peak with an associated mass spectrum confirming its identity. rsc.org

Interactive Data Tables

Table 1: Spectroscopic Data for (Z)-N-Phenylbenzimidoyl cyanide

| Technique | Parameter | Value | Reference |

| ¹H NMR | Chemical Shift (δ) | 7.19-8.16 ppm (m) | rsc.org, rsc.org |

| ¹³C NMR | Chemical Shift (δ) | 110.8, 120.2, 127.2, 128.1, 128.9, 129.2, 132.8, 133.5, 139.7, 149.0 ppm | rsc.org |

| IR | Wavenumber (cm⁻¹) | 3060, 2960, 2220, 1594, 1574 cm⁻¹ | rsc.org |

| MS (LCMS) | m/z | 207 [M+H]⁺ | rsc.org |

Table 2: Characterization Data for Selected N-Phenylbenzimidoyl Cyanide Derivatives

| Compound | Melting Point (°C) | ¹H NMR (δ ppm, CDCl₃) | ¹³C NMR (δ ppm, CDCl₃) | IR (cm⁻¹) | MS (LCMS) m/z [M+H]⁺ | Reference |

| (Z)-4-fluoro-N-phenylbenzimidoyl cyanide | 105-108 | 8.17 (q, J = 7.2 Hz, 2H), 7.47 (t, J = 7.6 Hz, 2H), 7.17-7.32 (m, 4H) | 110.8, 116.3, 120.4, 130.6, 138.4, 164.8, 166.5 | 2932, 2858, 1605, 1592, 1568, 1490, 1446, 1401, 1259, 1091, 1074, 1015, 721 | 225 | rsc.org |

| (Z)-4-chloro-N-phenylbenzimidoyl cyanide | 59-61 | 8.12 – 8.05 (m, 1H), 7.51 (d, J = 8.5 Hz, 1H), 7.47 (t, J = 7.5 Hz, 1H), 7.33 (t, J = 6.9 Hz, 1H), 7.19 (d, J = 8.4 Hz, 1H) | 149.3, 139.4, 129.7, 129.5, 127.5, 121.1, 110.4 | 2932, 2858, 1605, 1592, 1568, 1490, 1446, 1401, 1259, 1091, 1074, 1015, 994, 835, 799, 721 | 241 | rsc.org |

| (Z)-4-nitro-N-phenylbenzimidoyl cyanide | 88-89 | 8.34 (m, 4H), 7.50-7.52 (m, 2H), 7.39-7.40 (m, 1H), 7.25-7.29 (m, 2H) | 110.8, 116.3, 120.4, 130.6, 138.4, 164.7, 166.5 | 2960, 2850, 1605, 1592, 1568, 1490, 1446, 1401, 1259, 1091, 1074, 1015, 994, 835, 799, 721 | 252 | rsc.org |

Exploration of Derivatives, Analogs, and Structure Reactivity Relationships

Synthesis of Substituted N-Phenylbenzimidoyl Cyanide Analogs and Their Diversification

The synthesis of substituted N-Phenylbenzimidoyl cyanide analogs is a cornerstone of research in this area, enabling the fine-tuning of the molecule's properties. A recently developed green electrochemical method facilitates the C-H bond cyanation of N-phenylbenzamides, leading to the formation of various N-Phenylbenzimidoyl cyanide derivatives. acs.org This approach represents a sustainable and efficient alternative to traditional synthetic routes.

The diversification of these analogs is often achieved through subsequent reactions. For instance, N-phenylbenzimidoyl chlorides, closely related precursors, can undergo nucleophilic aroylation with aromatic aldehydes in the presence of an N-heterocyclic carbene (NHC) catalyst. researchgate.netresearchgate.net This reaction yields 1-aryl-2-phenyl-2-(phenylimino)ethanones, which can be further converted to valuable 1,2-diaryl-1,2-diketones through acid-promoted hydrolysis. researchgate.netresearchgate.net

The following table showcases a selection of synthesized N-Phenylbenzimidoyl cyanide derivatives and their corresponding synthetic methods.

| Derivative | Synthetic Method | Precursor | Reference |

| Substituted N-Phenylbenzimidoyl Cyanides | Electrochemical C-H Cyanation | N-phenylbenzamides | acs.org |

| 1-Aryl-2-phenyl-2-(phenylimino)ethanones | NHC-Catalyzed Nucleophilic Aroylation | N-phenylbenzimidoyl chlorides | researchgate.netresearchgate.net |

This diversification allows for the creation of a library of compounds with varied electronic and steric properties, which is essential for systematic structure-reactivity studies.

Structure-Reactivity Relationship (SAR) Studies in the Context of Synthetic Utility

Structure-Reactivity Relationship (SAR) studies are pivotal in understanding how the chemical structure of N-Phenylbenzimidoyl cyanide and its analogs influences their reactivity and, consequently, their utility in organic synthesis. The incorporation of a nitrile group is a well-established strategy in medicinal chemistry to enhance biological activity and pharmacokinetic profiles. researchgate.net While direct SAR studies on the synthetic utility of N-Phenylbenzimidoyl cyanide are emerging, the principles can be inferred from broader studies on related nitrogen-containing heterocycles and nitrile-containing compounds. researchgate.netnih.gov

The electronic nature of substituents on both the N-phenyl ring and the benzimidoyl moiety significantly impacts the reactivity of the imidoyl cyanide group. Electron-withdrawing groups, for example, can enhance the electrophilicity of the imidoyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can increase the electron density on the imine nitrogen, potentially influencing its coordinating ability or basicity.

Kinetic studies on analogous systems, such as aryl N-phenyl thioncarbamates, have demonstrated the profound effect of substituents on reaction rates and mechanisms, providing a framework for predicting the behavior of N-Phenylbenzimidoyl cyanide derivatives. koreascience.kr These studies often involve correlating reaction rate constants with Hammett parameters to quantify the electronic effects of substituents.

Comparative Studies with Related α-Iminonitriles and Cyano Imidoyl Compounds

To fully appreciate the chemical profile of N-Phenylbenzimidoyl cyanide, it is instructive to compare it with related α-iminonitriles and other cyano imidoyl compounds. α-Iminonitriles are a broader class of compounds that share the iminonitrile functional group. rsc.org These compounds are valuable intermediates in the synthesis of various heterocyclic and carbocyclic molecules. researchgate.net

A key distinction lies in the structural framework. In N-Phenylbenzimidoyl cyanide, the imine carbon is part of an imidoyl system and is attached to two aromatic rings, which significantly influences its electronic properties and steric accessibility compared to aliphatic or less substituted α-iminonitriles.

Recent research has focused on the cyanide-free synthesis of α-iminonitriles using organotin(IV) compounds as catalysts, starting from trans-β-nitrostyrene derivatives and 2-aminopyridine (B139424) derivatives. rsc.org This highlights the diverse synthetic strategies employed for this class of compounds.

The following table provides a comparative overview of key features:

| Compound Class | Key Structural Feature | Typical Synthetic Precursors | Notable Reactivity |

| N-Phenylbenzimidoyl Cyanide | Imidoyl cyanide with two aryl substituents | N-phenylbenzamides, N-phenylbenzimidoyl chlorides | Electrophilic imidoyl carbon, subject to nucleophilic attack |

| General α-Iminonitriles | C(sp2)=N-CN moiety with varied substituents | Aldehydes, amines, cyanide source (Strecker reaction) | Versatile intermediates for heterocycle synthesis |

| 1,3-Selenazoles | Heterocyclic ring containing selenium and nitrogen | Selenoamides, α-bromoketones | Higher biological activity compared to sulfur analogs in some cases |

Comparative studies with sulfur analogs, such as 1,3-thiazoles, have shown that related selenium-containing heterocycles like 1,3-selenazoles can exhibit enhanced biological activity, suggesting that the nature of the heteroatoms in the core structure is a critical determinant of a compound's properties. nih.gov

Modulating Reactivity and Selectivity through Electronic and Steric Substituent Effects

The reactivity and selectivity of N-Phenylbenzimidoyl cyanide in chemical transformations can be precisely controlled by introducing substituents with varying electronic and steric properties onto its aromatic rings. This modulation is a fundamental aspect of its synthetic applications.

Electronic Effects:

The introduction of electron-withdrawing groups (e.g., nitro, cyano, halo) or electron-donating groups (e.g., alkyl, alkoxy) on either the N-phenyl ring or the benzoyl moiety can significantly alter the electron density distribution within the molecule.

Electron-withdrawing groups on the benzoyl ring increase the electrophilicity of the imidoyl carbon, making it a better target for nucleophiles.

Electron-donating groups on the N-phenyl ring can increase the nucleophilicity of the imine nitrogen, potentially affecting its role in reactions where it acts as a Lewis base or a coordinating ligand.

The nitrile group itself is strongly electron-withdrawing and acts as a good hydrogen bond acceptor, properties that are widely exploited in drug design. researchgate.net

Steric Effects:

The introduction of bulky substituents near the reactive center can hinder the approach of reactants, thereby influencing the regioselectivity and stereoselectivity of a reaction. For example, in the NHC-catalyzed aroylation of N-phenylbenzimidoyl chlorides, the steric bulk of the aldehyde and the imidoyl chloride can affect the efficiency of the coupling reaction. researchgate.net

The interplay between electronic and steric effects is crucial for achieving desired outcomes in synthesis. By carefully selecting substituents, chemists can fine-tune the reactivity of N-Phenylbenzimidoyl cyanide analogs to favor specific reaction pathways and products.

Future Perspectives and Emerging Research Avenues in the Chemistry of N Phenylbenzimidoyl Cyanide

The field of synthetic chemistry is continually evolving, driven by the need for more efficient, sustainable, and precise methods for molecule construction. N-Phenylbenzimidoyl cyanide and its related α-iminonitrile scaffolds are at the forefront of this evolution, serving as valuable intermediates in organic synthesis. chemrxiv.orgresearchgate.net Future research is poised to unlock new potentials in their synthesis and application, leveraging cutting-edge technologies and deeper mechanistic understanding.

Q & A

Q. How can interdisciplinary teams collaboratively design scalable routes for N-Phenylbenzimidoyl cyanide while maintaining academic rigor?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.